3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C13H12BrNO2S and its molecular weight is 326.21. The purity is usually 95%.
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Scientific Research Applications
Reaction Mechanisms and Synthesis Techniques
Eschenmoser Coupling Reaction and Ring Transformation : The study by Kammel et al. (2015) explores reactions of brominated benzolactone/lactam with thiourea and 4-methoxythiobenzamide under basic conditions, leading to various products through mechanisms like Eschenmoser coupling reactions and ring transformations. This demonstrates the versatility of brominated compounds in synthesizing complex molecules Kammel, Tarabová, Růžičková, & Hanusek, 2015.
Synthesis of Benzo[b]thiophen Derivatives : Research by Chapman, Scrowston, & Westwood (1969) on benzo[b]thiophen derivatives analogous to tryptophan highlights the synthesis of pharmacologically relevant compounds through reactions of chloromethylbenzo[b]thiophen, showcasing the potential of thiophenyl compounds in drug development Chapman, Scrowston, & Westwood, 1969.
Antifungal Agent Synthesis : Narayana et al. (2004) detail the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives as potential antifungal agents. This work illustrates the application of brominated and thiophenyl compounds in developing antifungal medication Narayana, Raj, Ashalatha, Kumari, & Sarojini, 2004.
Development of Cognitive Enhancers : A study on T-588, a cognitive enhancer, by Phuagphong et al. (2004) examines its protective effects against sodium nitroprusside-induced cytotoxicity in astrocytes, highlighting the potential therapeutic applications of thiophenyl derivatives in neurological conditions Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
It is known that thiophene derivatives can interact with various targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they can induce multiple cellular responses .
Properties
IUPAC Name |
3-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c14-10-4-1-3-9(7-10)13(17)15-8-11(16)12-5-2-6-18-12/h1-7,11,16H,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDLYNIIQOZIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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